molecular formula C9H8BrFO B13571374 2-(3-Bromo-4-fluorophenyl)propanal

2-(3-Bromo-4-fluorophenyl)propanal

Cat. No.: B13571374
M. Wt: 231.06 g/mol
InChI Key: WTQRSBNPAPSMCE-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)propanal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine and fluorine substituent on a phenyl ring, which is attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)propanal can be achieved through several methods. One common approach involves the bromination and fluorination of a phenylpropane derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and solvents to ensure selective substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-4-fluorophenyl)propanoic acid.

    Reduction: Formation of 2-(3-Bromo-4-fluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
  • 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-

Uniqueness

2-(3-Bromo-4-fluorophenyl)propanal is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and interactions. The propanal group adds further versatility, allowing for various chemical modifications and applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)propanal

InChI

InChI=1S/C9H8BrFO/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-6H,1H3

InChI Key

WTQRSBNPAPSMCE-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

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